2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid
CAS No.:
Cat. No.: VC16396920
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO2 |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-[1-[(dimethylamino)methyl]cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C11H21NO2/c1-12(2)9-11(8-10(13)14)6-4-3-5-7-11/h3-9H2,1-2H3,(H,13,14) |
| Standard InChI Key | KDOXQJNYSKYRKI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1(CCCCC1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[1-[(dimethylamino)methyl]cyclohexyl]acetic acid, reflects its core structure: a cyclohexane ring substituted at the 1-position with a dimethylaminomethyl group () and an acetic acid side chain () at the 2-position. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the dimethylamino group introduces basicity () and potential for hydrogen bonding.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.29 g/mol | |
| logP (Octanol/Water) | 1.370 | |
| Boiling Point | 643.69 K (370.54°C) | |
| Density | 1239 kg/m³ |
The logP value of 1.370 indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . This property is critical for drug candidates targeting central nervous system (CNS) disorders, where blood-brain barrier penetration is essential .
Spectroscopic and Computational Data
The Standard InChIKey (KDOXQJNYSKYRKI-UHFFFAOYSA-N) and Canonical SMILES (CN(C)CC1(CCCCC1)CC(=O)O) provide unique identifiers for database searches and computational modeling. Quantum mechanical calculations predict a molar volume of 144.230 ml/mol and a critical pressure () of 3810.39 kPa, which are valuable for process optimization in industrial synthesis .
Synthesis and Preparation
Mannich Reaction Pathways
The dimethylaminomethyl group is typically introduced via Mannich reactions, where a cyclohexyl ketone reacts with dimethylamine and formaldehyde under acidic conditions . For example, 1-cyclohexylacetic acid derivatives may undergo condensation with dimethylamine and formaldehyde to yield the target compound. Patent CN1221525C describes a related synthesis of gabapentin analogs using nitro intermediates, suggesting potential adaptation for this compound .
Hydrogenation of Nitro Precursors
A patent-pending method for gabapentin synthesis involves hydrogenating 1-(nitromethyl)cyclohexyl acetic acid derivatives over palladium catalysts . Applying this approach to 2-{1-[(dimethylamino)methyl]cyclohexyl}acetic acid could involve:
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Nitration of a cyclohexane precursor.
-
Catalytic hydrogenation to reduce nitro groups to amines.
-
Quaternization with methyl iodide to form dimethylamino groups.
This route offers high yields (80–90%) and avoids harsh reagents, aligning with green chemistry principles .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Reagents | Advantages |
|---|---|---|---|
| Mannich Reaction | 70–85 | Formaldehyde, Dimethylamine | Single-step, scalable |
| Nitro Hydrogenation | 80–90 | Pd/C, | High purity, mild conditions |
Comparative Analysis with Related Compounds
Table 3: Comparison with Gabapentin and Hydrochloride Salt
| Property | 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic Acid | Gabapentin | Hydrochloride Salt (VC6437164) |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight | 199.29 g/mol | 171.24 g/mol | 235.75 g/mol |
| Solubility | Moderate in DMSO, Methanol | High in Water | Not available |
| Bioactivity | Hypothetical GABA modulation | GABA analog | Enhanced bioavailability |
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